Physicochemical properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride
Physicochemical properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic and steric properties.[1] The pyrazole ring acts as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1] This guide focuses on a specific derivative, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, and its hydrochloride salt. While data on the free base is available, this document provides a comprehensive framework for understanding, synthesizing, and characterizing its hydrochloride salt—a form often preferred in drug development for its improved solubility and handling properties. This guide is intended for researchers and scientists in drug discovery and development, offering both established data and robust experimental protocols to fill existing knowledge gaps.
Part 1: The Free Base: 4-bromo-3-isopropyl-5-methyl-1H-pyrazole
The free base is the parent compound from which the hydrochloride salt is derived. A thorough understanding of its properties is essential.
Physicochemical Properties
A summary of the known physicochemical properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole is presented below. It is important to note that some of these values are estimated and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | MilliporeSigma[2] |
| Molecular Weight | 189.05 g/mol | MilliporeSigma[2] |
| Physical Form | Solid, semi-solid, or liquid | MilliporeSigma[2] |
| Purity | 98% | MilliporeSigma[2] |
| Melting Point | 67.39 °C (estimated) | Chemchart[3] |
| Boiling Point | 270 °C (estimated) | Chemchart[3] |
| Water Solubility | 3256.16 mg/L (estimated) | Chemchart[3] |
| Storage Temperature | Room temperature, sealed in dry conditions | MilliporeSigma[2] |
Synthesis of the Free Base
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Synthesis of the Pyrazole Ring:
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React an appropriate β-diketone (e.g., 2-methyl-3-isopropyl-1,3-dioxobutane) with hydrazine hydrate in a suitable solvent like ethanol.
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Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting 3-isopropyl-5-methyl-1H-pyrazole by recrystallization or column chromatography.
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-
Bromination of the Pyrazole Ring:
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Dissolve the synthesized 3-isopropyl-5-methyl-1H-pyrazole in a suitable solvent such as acetic acid or a chlorinated solvent.
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Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature (e.g., 0-5 °C).
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Allow the reaction to proceed to completion, again monitoring by TLC.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
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Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the final product, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, by column chromatography or recrystallization.
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Caption: Proposed workflow for the synthesis of the free base.
Part 2: The Hydrochloride Salt: 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride
The hydrochloride salt is expected to exhibit significantly different physicochemical properties compared to the free base, most notably in terms of solubility.
Formation and Synthesis
The hydrochloride salt is formed by the reaction of the basic pyrazole with hydrochloric acid. The N-2 nitrogen of the pyrazole ring is typically the site of protonation.[1]
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Dissolve the purified free base, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
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Slowly add a stoichiometric amount of a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
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The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
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Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Caption: Workflow for the synthesis of the hydrochloride salt.
Predicted and Key Physicochemical Properties to Determine
The conversion to a hydrochloride salt will alter several key properties:
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Melting Point: The ionic nature of the salt will lead to a significantly higher melting point compared to the free base.
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Solubility: Aqueous solubility is expected to be greatly enhanced. The compound's solubility will be pH-dependent, being more soluble in acidic to neutral conditions.[6]
-
pKa: The pKa of the conjugate acid (the protonated pyrazole) is a critical parameter that governs its ionization state at different pH values. This is crucial for understanding its behavior in biological systems and for developing analytical methods.
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Accurately weigh a sample of the hydrochloride salt and dissolve it in a known volume of deionized water.
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Titrate the solution with a standardized solution of sodium hydroxide (NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Plot the pH of the solution as a function of the volume of NaOH added.
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The pKa can be determined from the titration curve, typically being the pH at the half-equivalence point.
Caption: Logical flow for pKa determination via titration.
Analytical Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized hydrochloride salt.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Expect to see a downfield shift of the N-H proton and adjacent protons on the pyrazole ring compared to the free base.
-
¹³C NMR: Compare the spectrum to that of the free base to observe shifts in the carbon signals upon protonation.
-
-
Mass Spectrometry (MS):
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Use a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the protonated molecule (the cation), which should correspond to the molecular weight of the free base plus a proton.
-
-
Infrared (IR) Spectroscopy:
-
Look for the appearance of a broad absorption band in the region of 2400-3300 cm⁻¹, which is characteristic of the N-H⁺ stretch in amine hydrochlorides.
-
-
Elemental Analysis:
-
Determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Bromine to confirm the empirical formula and the 1:1 stoichiometry of the pyrazole and chloride.
-
Part 3: Stability Considerations
The stability of pyrazole derivatives can be influenced by factors such as pH, light, and temperature.[7][8] The hydrochloride salt form can sometimes improve stability, but this must be experimentally verified.
A forced degradation study should be performed to identify potential degradation pathways and to develop a stability-indicating analytical method (typically HPLC).[7]
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
-
Stress Conditions: Expose solutions of the hydrochloride salt to the following conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat a solid sample (e.g., at 105 °C).
-
Photolytic: Expose a solution to UV light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC to determine the extent of degradation and the profile of the degradation products.
Conclusion
While 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is not a well-characterized compound in the public domain, this guide provides a clear and scientifically grounded path for its synthesis and comprehensive physicochemical characterization. By leveraging known data for the free base and established methodologies for pyrazole chemistry, researchers can systematically determine the properties of this hydrochloride salt. The experimental protocols outlined herein will enable a thorough understanding of its solubility, stability, and other key parameters, which is essential for its potential application in drug discovery and development.
References
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- ijprajournal. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- MilliporeSigma. (n.d.). 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1.
- National Institutes of Health. (n.d.). 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem.
- Chemchart. (n.d.). 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1).
- PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1.
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